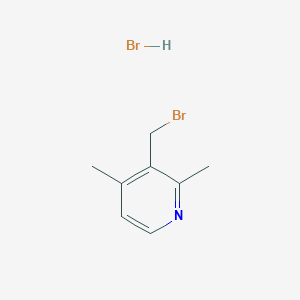

3-(Bromomethyl)-2,4-dimethylpyridine;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It also includes its appearance (color, state of matter), smell, and taste if applicable .

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions under which the reaction was carried out (temperature, pressure, catalyst, etc.), and the yield of the product .Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. It includes the type of bonds (covalent, ionic, etc.), bond lengths and angles, and the shape of the molecule .Chemical Reactions Analysis

This involves understanding the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves understanding the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, solubility, etc. Chemical properties include reactivity, flammability, toxicity, etc .Scientific Research Applications

Efficient Synthesis and Environmental Applications

Efficient Synthesis of 3-(bromomethyl)-5-methylpyridine Hydrobromide : This research outlines a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, which serves as a key intermediate in synthesizing rupatadine. The process begins with 5-methylnicotinic acid and boasts a 65.9% overall yield, highlighting its efficiency and environmental friendliness (Jianyu Guo, Yan Lu, & J. Wang, 2015).

Polymer Science and Material Engineering

Hyperbranched Poly[bis(alkylene)pyridinium]s : This study synthesizes new hyperbranched polyelectrolytes from 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide. These compounds demonstrate potential in creating advanced materials with tailored properties for various applications, including electronics and nanotechnology (Sophie Monmoton et al., 2008).

Advanced Synthetic Techniques

Regioselective Synthesis of Pyrimidine Annelated Heterocycles : Demonstrates the use of 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil with bromine to synthesize heterocyclic systems, showcasing the compound's role in facilitating complex organic reactions and enabling the creation of novel molecules for potential pharmacological and material science applications (K. Majumdar et al., 2001).

Novel Molecular Structures and Interactions

Unexpected Isostructurality by Permutation of Classical and “Weak” Hydrogen Bonds : Investigates the structure of related compounds to understand the role of hydrogen bonding in molecular architecture. This research can inform the design of new materials and pharmaceuticals by exploiting the subtle interplay of molecular interactions (P. Jones & Fabiola Vancea, 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(bromomethyl)-2,4-dimethylpyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c1-6-3-4-10-7(2)8(6)5-9;/h3-4H,5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWHUSVZYKQNFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)CBr.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-2,4-dimethylpyridine;hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/no-structure.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2814576.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2814577.png)

![N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2814583.png)

![ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B2814585.png)

![N,N,4-Trimethyl-2-[[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B2814591.png)